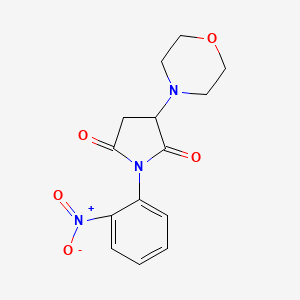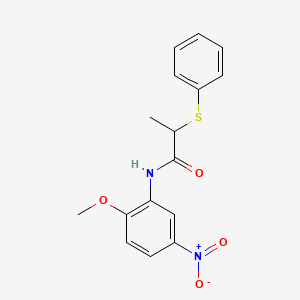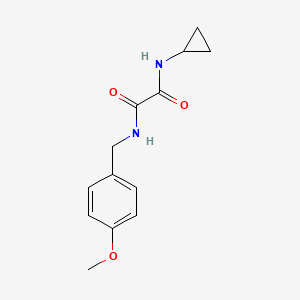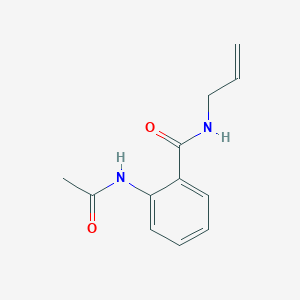
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
The 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory processes. It is activated by the binding of glutamate and requires the co-activation of glycine or D-serine to open its ion channel. However, excessive activation of the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor can lead to excitotoxicity and neuronal damage. 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione acts as an 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It can enhance synaptic plasticity and memory consolidation by modulating the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor function. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage caused by excitotoxicity. However, it can also have adverse effects, such as impairing learning and memory processes at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. Its potent and selective 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor antagonism makes it a valuable tool for studying the role of the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor in various neurological disorders. Additionally, its neuroprotective effects make it a potential therapeutic agent for treating these disorders. However, its adverse effects and potential toxicity at high doses should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders and optimize its dosing and administration. Additionally, its mechanism of action and effects on synaptic plasticity and memory consolidation can be further elucidated. Furthermore, its potential use as a tool for studying the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor function in various physiological and pathological conditions can be explored.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It acts as an 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor antagonist, which can block the excitotoxicity caused by excessive glutamate release and prevent neuronal damage. Additionally, it has been shown to have neuroprotective effects and can enhance synaptic plasticity and memory consolidation.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-13-9-12(15-5-7-22-8-6-15)14(19)16(13)10-3-1-2-4-11(10)17(20)21/h1-4,12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESCGREKJLMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4070368.png)

![3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4070404.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B4070407.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4070412.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4070422.png)
![N-allyl-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4070426.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4070437.png)
![4-{[({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4070438.png)
![isopropyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070450.png)
![ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4070456.png)